molecular formula C7H6N4O B588751 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide CAS No. 144675-83-2

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B588751
CAS No.: 144675-83-2
M. Wt: 162.152
InChI Key: OQNYMAJNLRQKJB-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. . The unique structure of this compound, which includes a fused triazole and pyridine ring, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with electrophiles such as chlorine, bromine, and mercuric acetate to form dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines . Nitration of the compound results in the formation of 3-nitrotriazolopyridine, which can be further reduced to 3-(2-pyridyl)imidazo . These reactions typically involve common reagents like halogens, mercuric acetate, and nitrating agents under specific conditions.

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide involves its interaction with molecular targets and pathways. The compound acts as a precursor to diazo compounds and metal carbenoids, which are valuable intermediates in organic synthesis . It undergoes ring-chain tautomerism, allowing it to form isomeric α-diazoimines that can participate in various chemical reactions . This property enables the compound to exert its effects through the formation of reactive intermediates that interact with specific molecular targets.

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds such as [1,2,3]triazolo[1,5-a]pyrazines and [1,2,3]triazolo[4,5-b]pyridazines . These compounds share a similar triazole ring structure but differ in the fused heterocyclic systems. For example, [1,2,3]triazolo[1,5-a]pyrazines are known for their c-Met inhibition and GABA A modulating activity, while [1,2,3]triazolo[4,5-b]pyridazines have applications in the development of polymers for solar cells . The uniqueness of this compound lies in its ability to act as a precursor for diazo compounds and its diverse reactivity in various chemical reactions.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNYMAJNLRQKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665640
Record name [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144675-83-2
Record name [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144675-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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